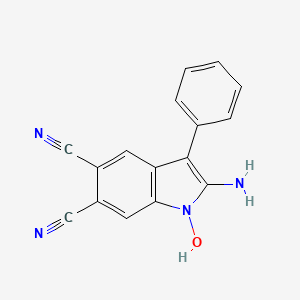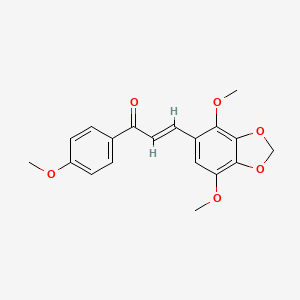![molecular formula C28H22N2O2 B11467475 2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11467475.png)
2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that features a unique structure combining dibenzo[b,d]furan and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzo[b,d]furan core, which can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers . The quinazolinone moiety can be introduced through a condensation reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound that serves as a core structure for more complex derivatives.
Dibenzo[b,d]thiophene: Similar to dibenzo[b,d]furan but with a sulfur atom, used in similar applications.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures, used in medicinal chemistry.
Uniqueness
2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to its combination of dibenzo[b,d]furan and quinazolinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H22N2O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-dibenzofuran-2-yl-3-(2,6-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H22N2O2/c1-17-8-7-9-18(2)26(17)30-27(29-23-12-5-3-11-21(23)28(30)31)19-14-15-25-22(16-19)20-10-4-6-13-24(20)32-25/h3-16,27,29H,1-2H3 |
InChI Key |
MAWXOHPQMSJMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B11467395.png)
![6-(4-bromophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11467398.png)
![9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467403.png)
![3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B11467410.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11467412.png)
![6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11467418.png)

![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11467421.png)
![N-cyclopropyl-2-({[4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide](/img/structure/B11467445.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11467451.png)
![2-(Ethylamino)-7-phenyl-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11467462.png)
![2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B11467463.png)


